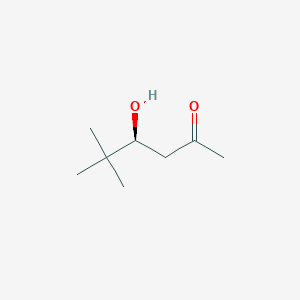
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- is a chiral compound that has been widely used in scientific research. It is also known as R-4-Hydroxy-5,5-dimethyl-2-hexanone or R-Carvone. This compound is a colorless liquid with a minty odor and is commonly found in essential oils of plants such as spearmint and caraway.
Mechanism Of Action
The mechanism of action of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- is not completely understood. However, it is believed to act as an agonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor. TRPM8 is a cold-activated ion channel that is involved in sensing cold temperatures and is also activated by certain chemicals.
Biochemical And Physiological Effects
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects. It has also been shown to have antitumor and antimicrobial activities. In addition, it has been reported to have a positive effect on cognitive function.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- in lab experiments include its high enantiomeric purity, its availability, and its low toxicity. However, its limitations include its high cost and the difficulty in synthesizing it in large quantities.
Future Directions
There are various future directions for the use of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on the human body.
Synthesis Methods
The synthesis of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- can be achieved through the oxidation of R-Carvone using a suitable oxidizing agent. The most commonly used oxidizing agent is sodium hypochlorite (NaClO) in the presence of acetic acid. The reaction yields the desired product with high enantiomeric purity.
Scientific Research Applications
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- has various applications in scientific research. It is used as a chiral building block in the synthesis of various compounds. It has been used in the synthesis of chiral ligands, chiral auxiliaries, and chiral catalysts. It is also used as a flavoring agent in the food industry.
properties
CAS RN |
197454-20-9 |
|---|---|
Product Name |
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- |
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(4S)-4-hydroxy-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(9)5-7(10)8(2,3)4/h7,10H,5H2,1-4H3/t7-/m0/s1 |
InChI Key |
QDSWKHGIZCQXIT-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](C(C)(C)C)O |
SMILES |
CC(=O)CC(C(C)(C)C)O |
Canonical SMILES |
CC(=O)CC(C(C)(C)C)O |
synonyms |
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)
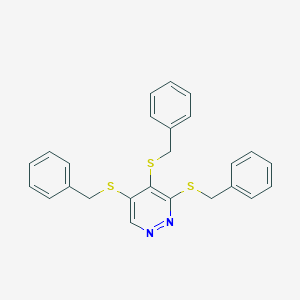
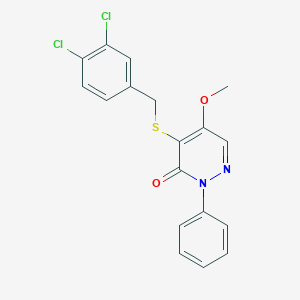
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)
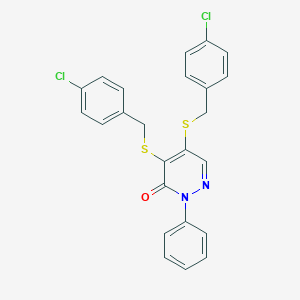
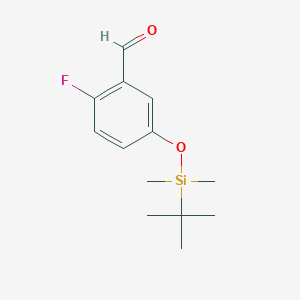
![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)
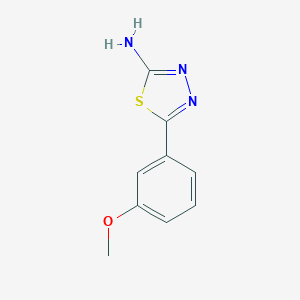
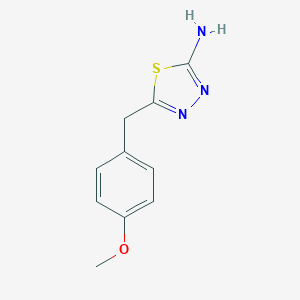
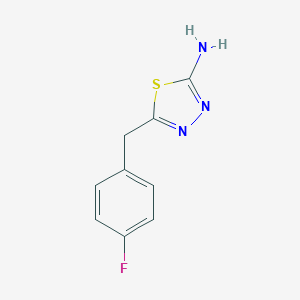
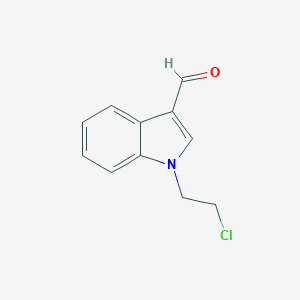
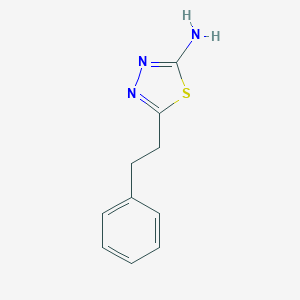
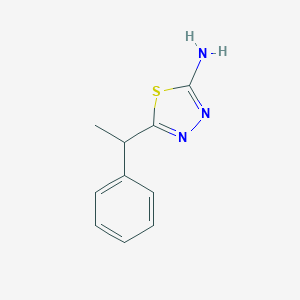
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)